molecular formula C18H20N2O5 B2709900 2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione CAS No. 1421449-36-6

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione

Cat. No. B2709900
CAS RN: 1421449-36-6
M. Wt: 344.367
InChI Key: XVHJMWUNRICJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione is a chemical compound that has been studied for its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In 5]undecan-4-yl)ethyl)isoindoline-1,3-dione.

Scientific Research Applications

Synthesis and Pharmacological Screening

The synthesis of azaspirodione derivatives, including compounds with structures related to "2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione," has been extensively studied. For example, El-Telbany, Ghoneim, and Khalifa (1977) described the synthesis of N-substituted azaspirodiones by fusing equimolecular amounts of 3-oxaspiro[5.5]undecane-2.4-dione with amino compounds. These synthesized compounds were further subjected to pharmacological screening to evaluate their potential medicinal properties El-Telbany, Ghoneim, & Khalifa, 1977.

Reagent Development for Fmoc-amino Acids

In the realm of peptide synthesis, Rao et al. (2016) introduced a new reagent, 9-fluorenylmethoxy-carbonyl- N -hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), for preparing Fmoc-amino acids. This reagent offers high yields and purity of Fmoc-amino acids, free from impurities resulting from Lossen rearrangement. The stability of Fmoc-OASUD compared to traditional reagents highlights its utility in synthesizing peptides with enhanced purity Rao, Nowshuddin, Jha, Divi, & Rao, 2016.

Electrochemistry in Non-aqueous Media

Abou-Elenien et al. (1991) explored the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media. Their investigation revealed the compounds' potential for generating specific products through electrolytic oxidation and reduction, suggesting applications in synthetic chemistry and materials science Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991.

Antibacterial Agents

Lukin et al. (2022) utilized derivatives of 1-oxa-9-azaspiro[5.5]undecane in synthesizing new fluoroquinolone derivatives, testing them against various bacterial strains. While these derivatives showed a narrower activity spectrum compared to ciprofloxacin, they demonstrated potent activity against specific gram-negative and gram-positive strains, indicating their potential as antibacterial agents Lukin, Chudinov, Vedekhina, Rogacheva, Kraeva, Bakulina, & Krasavin, 2022.

Antitumor Activity

Yang et al. (2019) designed and synthesized a series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, evaluating their anticancer activity against various human cancer cell lines. Some compounds exhibited moderate to potent activity, highlighting the potential of these derivatives as antitumor agents Yang, Zhong, Zheng, Wang, & He, 2019.

properties

IUPAC Name

2-[2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-15(19-7-10-25-18(12-19)5-8-24-9-6-18)11-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHJMWUNRICJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.